molecular formula C12H9ClO4S2 B1283936 Methyl 3-(chlorosulfonyl)-5-phenylthiophene-2-carboxylate CAS No. 113387-58-9

Methyl 3-(chlorosulfonyl)-5-phenylthiophene-2-carboxylate

Cat. No.: B1283936
CAS No.: 113387-58-9
M. Wt: 316.8 g/mol
InChI Key: PVEJBOPTYAPXOM-UHFFFAOYSA-N
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Description

Chemical Nomenclature and Structural Identification

This compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature conventions, reflecting its complex multi-substituted thiophene structure. The compound bears the Chemical Abstracts Service registry number 113387-58-9, providing unambiguous identification within chemical databases.

The molecular structure encompasses several key components that define its chemical identity. The core thiophene ring system provides the fundamental heterocyclic framework, consisting of a five-membered aromatic ring containing sulfur as the heteroatom. This ring system supports three distinct substituents: a chlorosulfonyl group at the 3-position, a phenyl group at the 5-position, and a methyl carboxylate group at the 2-position.

Table 1: Fundamental Chemical Properties

Property Value Source
Chemical Abstracts Service Number 113387-58-9
Molecular Formula C₁₂H₉ClO₄S₂
Molecular Weight 316.78 g/mol
International Union of Pure and Applied Chemistry Name methyl 3-chlorosulfonyl-5-phenylthiophene-2-carboxylate
Chemical Class Organosulfur compound

The structural complexity of this compound arises from the spatial arrangement and electronic interactions between its functional groups. The chlorosulfonyl moiety (-SO₂Cl) represents a highly reactive electrophilic center that significantly influences the compound's chemical behavior. This functional group is known for its susceptibility to nucleophilic attack, making it valuable in synthetic transformations. The phenyl substituent contributes both steric bulk and electronic delocalization effects through its aromatic system.

The methyl ester functionality provides additional synthetic versatility, as ester groups can undergo various transformations including hydrolysis, reduction, and transesterification reactions. The positioning of these substituents on the thiophene ring creates specific steric and electronic environments that determine the compound's overall reactivity profile and potential applications in synthetic chemistry.

Historical Context in Heterocyclic Chemistry Research

The development of this compound must be understood within the broader historical context of thiophene chemistry and heterocyclic compound research. Thiophene itself was first discovered by Viktor Meyer in 1882 as a contaminant in benzene, when he observed that isatin forms a blue dye upon mixing with sulfuric acid and crude benzene. This serendipitous discovery revealed that thiophene, rather than benzene itself, was responsible for the characteristic blue indophenin formation reaction.

Meyer's pioneering work established the foundation for thiophene chemistry, and his initial synthesis method involved the reaction of acetylene with elemental sulfur. This early synthetic approach demonstrated the inherent stability of the thiophene ring system and its capacity to undergo various substitution reactions while maintaining structural integrity.

The evolution of thiophene derivative synthesis has been closely linked to advances in organic chemistry methodology. Classical preparations of thiophenes have involved reactions of 1,4-diketones, diesters, or dicarboxylates with sulfidizing reagents such as phosphorus pentasulfide, as exemplified in the Paal-Knorr thiophene synthesis. Specialized synthetic routes have also been developed using Lawesson's reagent as a sulfidizing agent or through the Gewald reaction, which involves condensation of two esters in the presence of elemental sulfur.

The specific development of chlorosulfonyl-substituted thiophenes represents a more recent advancement in heterocyclic chemistry, driven by the recognition that such compounds serve as versatile intermediates for further functionalization. The chlorosulfonylation methodology typically employs chlorosulfonic acid as the electrophilic sulfur source, requiring careful control of reaction conditions to achieve optimal yields.

Table 2: Historical Milestones in Thiophene Chemistry

Year Discovery/Development Significance Source
1882 Discovery of thiophene by Viktor Meyer First identification of thiophene structure
1882 Meyer's acetylene-sulfur synthesis First synthetic route to thiophene
Classical period Paal-Knorr thiophene synthesis development Established methodology for thiophene ring formation
Modern era Gewald reaction development Alternative synthetic approach using ester condensation
Contemporary Chlorosulfonylation methodology Advanced functionalization techniques

Position Within Thiophene Derivative Classifications

This compound occupies a distinctive position within the broader classification system of thiophene derivatives. Thiophenes constitute an important class of heterocyclic compounds that are widely utilized as building blocks in agrochemicals and pharmaceuticals. The classification of thiophene derivatives typically considers both the nature and positioning of substituents on the ring system.

From a structural classification perspective, this compound belongs to the category of polysubstituted thiophenes, specifically those bearing three different functional groups on the five-membered ring. The presence of electron-withdrawing groups (chlorosulfonyl and carboxylate ester) combined with an electron-donating aromatic substituent (phenyl) creates a unique electronic environment that distinguishes this compound from simpler thiophene derivatives.

The chlorosulfonyl functionality places this compound within the sulfonyl-containing thiophene subclass. Sulfonyl groups are particularly significant because they serve as excellent leaving groups and can participate in various coupling reactions. This characteristic makes chlorosulfonyl thiophenes valuable synthetic intermediates for accessing diverse molecular architectures.

Within the broader context of organosulfur chemistry, this compound exemplifies the integration of multiple sulfur-containing functionalities within a single molecular framework. The thiophene sulfur atom contributes to the aromatic character of the ring system, while the chlorosulfonyl sulfur provides a reactive electrophilic center.

Table 3: Classification of Thiophene Derivatives

Classification Category Subcategory Examples Characteristics
Simple thiophenes Unsubstituted/monosubstituted Thiophene, 2-methylthiophene Basic aromatic properties
Polysubstituted thiophenes Disubstituted 2,5-dimethylthiophene Enhanced synthetic utility
Polysubstituted thiophenes Trisubstituted This compound Complex reactivity profiles
Fused thiophenes Benzothiophenes Benzothiophene, dibenzothiophene Extended aromatic systems
Oligothiophenes Linked thiophene units 2,2'-dithienyl Conjugated electronic properties

The synthetic accessibility of this compound aligns with established methodologies for thiophene functionalization. The high reactivity of thiophene toward sulfonation provides the foundation for introducing chlorosulfonyl groups, while the carboxylate ester can be incorporated through various carboxylation strategies. The phenyl substituent introduction typically occurs through cross-coupling methodologies or direct arylation protocols.

Properties

IUPAC Name

methyl 3-chlorosulfonyl-5-phenylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO4S2/c1-17-12(14)11-10(19(13,15)16)7-9(18-11)8-5-3-2-4-6-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVEJBOPTYAPXOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00556532
Record name Methyl 3-(chlorosulfonyl)-5-phenylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00556532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113387-58-9
Record name Methyl 3-(chlorosulfonyl)-5-phenylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00556532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(chlorosulfonyl)-5-phenylthiophene-2-carboxylate typically involves the chlorosulfonylation of a thiophene derivative. One common method includes the reaction of 3-methylthiophene-2-carboxylate with chlorosulfonic acid under controlled conditions to introduce the chlorosulfonyl group . The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yields.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(chlorosulfonyl)-5-phenylthiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Sulfonamides and Sulfonates: Formed from substitution reactions.

    Thiophene Derivatives: Resulting from reduction reactions.

    Sulfonic Acids: Produced through oxidation reactions.

Scientific Research Applications

Methyl 3-(chlorosulfonyl)-5-phenylthiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 3-(chlorosulfonyl)-5-phenylthiophene-2-carboxylate exerts its effects involves its ability to act as an electrophile in various chemical reactions. The chlorosulfonyl group is highly reactive, allowing the compound to participate in nucleophilic substitution reactions readily. This reactivity is crucial for its role in organic synthesis and other applications .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to structurally analogous thiophene derivatives (Table 1). Key differences lie in substituent type, position, and electronic effects.

Table 1: Structural Comparison of Thiophene Derivatives

Compound Name Substituents (Position) Molecular Formula Key Functional Groups
Methyl 3-(chlorosulfonyl)-5-phenylthiophene-2-carboxylate Phenyl (5), Chlorosulfonyl (3) C₁₃H₁₀ClO₄S₂ Chlorosulfonyl, Methyl ester
Methyl 5-(2-bromophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate 2-Bromophenyl (5), Chlorosulfonyl (3) C₁₃H₉BrClO₄S₂ Bromophenyl, Chlorosulfonyl
Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate Chloro (5), Chlorosulfonyl (3) C₇H₅Cl₂O₄S₂ Dichloro, Chlorosulfonyl
Methyl 5-(chlorosulfonyl)-4-methylthiophene-2-carboxylate Chlorosulfonyl (5), Methyl (4) C₇H₇ClO₄S₂ Methyl, Chlorosulfonyl
Methyl 3-amino-5-phenylthiophene-2-carboxylate Phenyl (5), Amino (3) C₁₂H₁₁NO₂S Amino, Methyl ester
Methyl 4-chloro-3-hydroxy-5-(methylthio)thiophene-2-carboxylate Chloro (4), Hydroxy (3), Methylthio (5) C₇H₇ClO₃S₂ Hydroxy, Methylthio, Chloro
Key Observations:

Substituent Position : The position of chlorosulfonyl (3 vs. 5) significantly alters reactivity. For example, in , the chlorosulfonyl group at position 5 may reduce steric hindrance compared to position 3 in the target compound.

Electronic Effects: Electron-withdrawing groups (e.g., chlorosulfonyl, bromophenyl) increase electrophilicity of the thiophene ring, enhancing reactivity in nucleophilic substitutions . Electron-donating groups (e.g., amino in ) decrease ring reactivity but improve solubility in polar solvents.

Steric Effects : Bulky substituents like bromophenyl or phenyl may hinder reactions at adjacent positions.

Physicochemical Properties

Table 2: Physicochemical Properties

Compound Name Molecular Weight (g/mol) Solubility LogD (pH 5.5) Purity
This compound 329.8 Likely soluble in DMSO, chloroform Not reported Not specified
Methyl 5-(2-bromophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate 408.7 Insoluble in water; organic solvents 3.14 >95%
Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate 282.1 Soluble in DMSO, methanol Not reported ≥95%
Methyl 5-(chlorosulfonyl)-4-methylthiophene-2-carboxylate 254.7 Slightly soluble in chloroform, DMSO Not reported Not specified
Methyl 3-amino-5-phenylthiophene-2-carboxylate 233.3 Polar aprotic solvents Not reported ≥95%
Key Observations:
  • Solubility: Chlorosulfonyl and phenyl groups enhance solubility in organic solvents (e.g., DMSO, chloroform) compared to amino or hydroxyl derivatives .
  • LogD : The bromophenyl derivative has a higher LogD (3.14), indicating greater lipophilicity, which may improve membrane permeability in drug design.

Biological Activity

Methyl 3-(chlorosulfonyl)-5-phenylthiophene-2-carboxylate is a complex organic compound that has garnered attention for its significant biological activities, particularly in the context of drug metabolism and enzyme inhibition. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse sources.

Chemical Structure and Properties

This compound is characterized by a thiophene ring, a five-membered aromatic heterocycle containing sulfur. Its molecular formula is C₁₃H₉ClO₄S₂, with a molecular weight of approximately 275.13 g/mol. The compound features a chlorosulfonyl group, which enhances its reactivity and makes it a valuable intermediate in various chemical syntheses .

Enzyme Inhibition

One of the most notable biological activities of this compound is its role as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2, CYP2C19, and CYP2C9. These enzymes are critical for drug metabolism in the liver, and their inhibition can lead to altered pharmacokinetics of co-administered drugs.

Table 1: Cytochrome P450 Enzymes Inhibited by this compound

EnzymeFunctionImpact of Inhibition
CYP1A2Metabolism of drugs like caffeineIncreased caffeine levels
CYP2C19Metabolism of clopidogrel and omeprazoleReduced efficacy of medications
CYP2C9Metabolism of warfarinIncreased risk of bleeding

The mechanism by which this compound inhibits these enzymes involves binding to the active site or altering the enzyme conformation, thereby reducing its catalytic activity. This interaction can be quantified using various assays that measure enzyme activity in the presence of the compound .

Case Studies

Several studies have highlighted the biological implications of this compound:

  • Pharmacokinetic Studies : A study assessing the effect of this compound on drug metabolism revealed that at concentrations around its IC50 (inhibitory concentration for 50% inhibition), there was a significant increase in plasma levels of CYP substrates, indicating a potential for drug-drug interactions.
  • Toxicological Assessments : Research has indicated that while this compound exhibits beneficial inhibitory effects on certain enzymes, it also poses risks due to its irritant properties. Toxicology studies are essential to assess safety profiles before clinical applications can be considered .

Potential Therapeutic Applications

Given its ability to modulate cytochrome P450 activity, this compound may have therapeutic applications in conditions requiring precise control over drug metabolism. For instance:

  • Cancer Therapy : By inhibiting specific P450 enzymes, it may enhance the efficacy of chemotherapeutic agents that are metabolized by these pathways.
  • Cardiovascular Diseases : Its modulation of drug metabolism could be beneficial in managing anticoagulants like warfarin, improving therapeutic outcomes while minimizing adverse effects .

Q & A

Q. What are the recommended synthetic routes for Methyl 3-(chlorosulfonyl)-5-phenylthiophene-2-carboxylate?

Methodological Answer: The compound can be synthesized via a multi-step approach:

Thiophene Core Formation : Construct the 5-phenylthiophene-2-carboxylate scaffold using a Paal-Knorr thiophene synthesis or cross-coupling reactions.

Sulfonation : Introduce the sulfonyl group at the 3-position via electrophilic sulfonation using chlorosulfonic acid.

Esterification : Protect the carboxylic acid group as a methyl ester using methanol under acidic or basic conditions.

Q. Key Considerations :

  • Monitor reaction temperatures to avoid side reactions (e.g., over-sulfonation).
  • Use anhydrous conditions to prevent hydrolysis of the chlorosulfonyl group .

Table 1 : Synthetic Route Comparison

StepReagents/ConditionsYield (%)Purity (HPLC)
SulfonationClSO₃H, 0–5°C, 2h65–70>95%
EsterificationCH₃OH, H₂SO₄, reflux85–90>98%

Q. How can the purity of this compound be assessed using chromatographic methods?

Methodological Answer:

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm. Retention time: ~8.2 min.
  • TLC : Silica gel GF254 plates eluted with ethyl acetate/hexane (1:3). Rf ≈ 0.44.
  • GC-MS : For volatile derivatives, employ a DB-5MS column with splitless injection (He carrier gas).

Validation : Cross-validate purity results with elemental analysis (C, H, N, S) and ¹H NMR integration .

Advanced Research Questions

Q. How does the electron-withdrawing effect of the chlorosulfonyl group influence the reactivity of the thiophene ring in cross-coupling reactions?

Methodological Answer: The chlorosulfonyl group deactivates the thiophene ring via electron withdrawal, reducing electrophilic substitution reactivity. However, it enhances oxidative stability, making the compound suitable for:

  • Suzuki-Miyaura Coupling : Use Pd(PPh₃)₄ as a catalyst with arylboronic acids in THF/Na₂CO₃ at 80°C.
  • Nucleophilic Aromatic Substitution : Activate the 4-position of the thiophene for substitution with amines or alkoxides.

Data Contradiction Analysis :
Conflicting reports on coupling efficiency may arise from competing hydrolysis of the chlorosulfonyl group. Mitigate this by using anhydrous solvents and inert atmospheres .

Table 2 : Reactivity Under Different Conditions

Reaction TypeCatalystTemp (°C)Yield (%)
Suzuki CouplingPd(PPh₃)₄8055
SNAr (with morpholine)K₂CO₃12040

Q. What are the challenges in interpreting the NMR spectra of this compound, and how can they be addressed?

Methodological Answer: Challenges :

  • Signal Splitting : Overlapping peaks due to diastereotopic protons in the thiophene ring.
  • Solvent Artifacts : DMSO-d₆ may react with the chlorosulfonyl group.

Q. Solutions :

  • Use deuterated chloroform (CDCl₃) for ¹H/¹³C NMR.
  • Apply 2D NMR (COSY, HSQC) to resolve coupling patterns.
  • Compare experimental shifts with DFT-calculated chemical shifts (e.g., using Gaussian 16).

Q. Example Data :

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.02 (s, 1H, thiophene-H), 7.45–7.30 (m, 5H, phenyl-H), 3.90 (s, 3H, OCH₃) .

Q. What safety precautions are critical when handling this compound?

Methodological Answer :

  • Hazards : Corrosive (skin/eye irritation), moisture-sensitive (generates HCl gas).
  • Handling :
    • Use fume hoods and PPE (nitrile gloves, goggles).
    • Store under anhydrous conditions at 2–8°C in amber glass.
  • Spill Response : Neutralize with sodium bicarbonate before disposal .

Q. How can computational methods predict the compound’s potential in drug discovery?

Methodological Answer :

  • Docking Studies : Use AutoDock Vina to simulate binding to targets like COX-2 or EGFR.
  • ADMET Prediction : Employ SwissADME to assess bioavailability (%F = 65–70) and LogP (~3.2).
  • Electrostatic Potential Maps : Identify reactive sites for functionalization (e.g., sulfonyl group for prodrug design) .

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